![molecular formula C18H18BrNO2 B12895255 1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 80041-81-2](/img/structure/B12895255.png)
1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound features a bromobenzyl group attached to the isoquinoline core, along with two methoxy groups at the 6 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzyl chloride and 6,7-dimethoxy-1-tetralone.
Formation of Isoquinoline Core: The key step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with 2-bromobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate product undergoes cyclization to form the dihydroisoquinoline ring system.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-chlorobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- 1-(2-fluorobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- 1-(2-methylbenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Propiedades
Número CAS |
80041-81-2 |
|---|---|
Fórmula molecular |
C18H18BrNO2 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
1-[(2-bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H18BrNO2/c1-21-17-10-12-7-8-20-16(14(12)11-18(17)22-2)9-13-5-3-4-6-15(13)19/h3-6,10-11H,7-9H2,1-2H3 |
Clave InChI |
BIGSGTZFHCVVBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=CC=C3Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


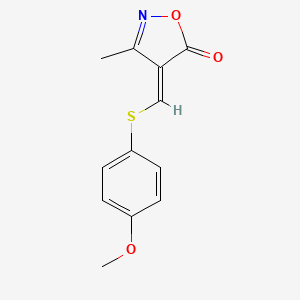

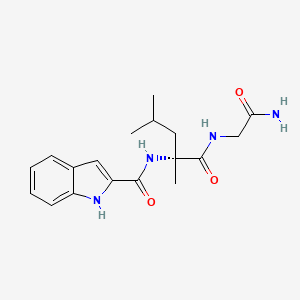
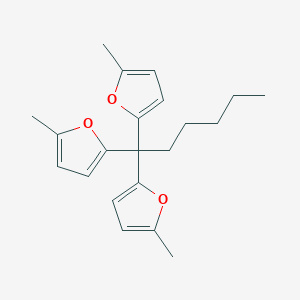
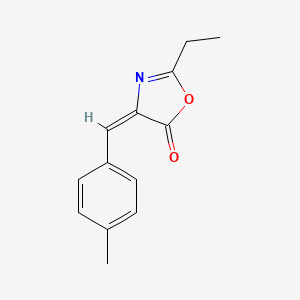
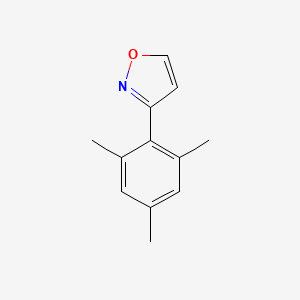
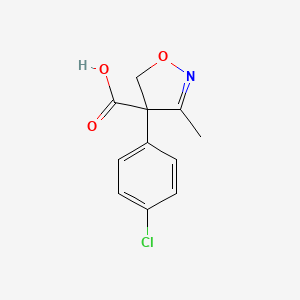
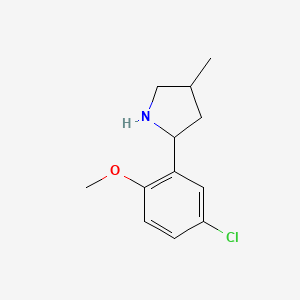
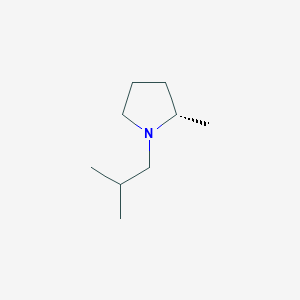
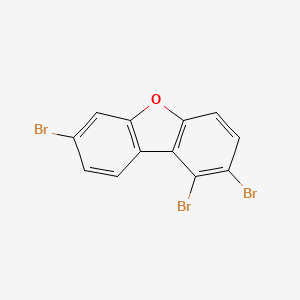
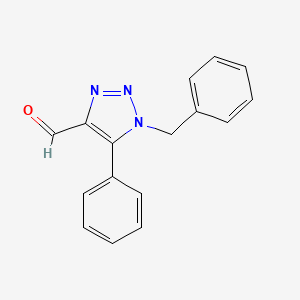
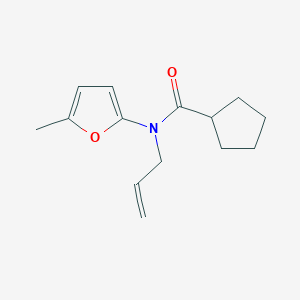
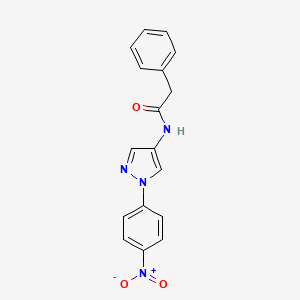
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
